1-(3-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid
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Overview
Description
1-(3-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methoxybenzohydrazide with phenyl isothiocyanate, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-(3-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid
- 1-(3-Hydroxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid
- 1-(3-Methoxyphenyl)-5-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxylic acid
Uniqueness
1-(3-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 3-position of the phenyl ring can enhance its solubility and interaction with biological targets compared to similar compounds .
Properties
Molecular Formula |
C16H13N3O3 |
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Molecular Weight |
295.29 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C16H13N3O3/c1-22-13-9-5-8-12(10-13)19-15(11-6-3-2-4-7-11)17-14(18-19)16(20)21/h2-10H,1H3,(H,20,21) |
InChI Key |
XMGXHTNVQLDBSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NC(=N2)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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